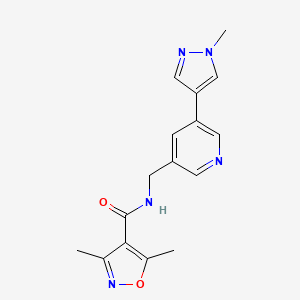
2-(2-tert-butylphenoxy)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-tert-butylphenoxy)-N-cyclohexylacetamide” is a complex organic molecule. It contains a tert-butylphenoxy group and a cyclohexylacetamide group .
Synthesis Analysis
While specific synthesis methods for “2-(2-tert-butylphenoxy)-N-cyclohexylacetamide” are not available, similar compounds have been synthesized through various methods. For instance, 2,6-di-tert-butylphenol, a compound with a similar tert-butylphenol group, is an intermediate in the industrial production of antioxidants . Another compound, 2-(2-tert-butylphenoxy)ethanamine, has been synthesized and is available for research purposes .Aplicaciones Científicas De Investigación
Antiarthritic Agents Development
The development of novel antiarthritic agents with specific skeletons, such as 1,2-isothiazolidine-1,1-dioxide (gamma-sultam), has shown the incorporation of antioxidant moieties like 2,6-di-tert-butylphenol substituents. These compounds have demonstrated potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as the production of interleukin-1 (IL-1) in vitro. They have also been effective in animal arthritic models without causing ulcerogenic activities, highlighting their potential in antiarthritic drug development (Inagaki et al., 2000).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups in compounds, leading to intermediates like N-(2-hydroxyphenyl)acetamide, is crucial in the synthesis of antimalarial drugs. This process uses specific catalysts, such as Novozym 435, and various acyl donors, demonstrating the importance of selective acetylation in medicinal chemistry for creating effective drug compounds (Magadum & Yadav, 2018).
Pseudopeptidic Compounds for Drug Design
The synthesis of pseudopeptidic compounds, like (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines, through sequences involving Ugi reaction and Staudinger/aza-Wittig cyclization, has potential applications in new drug design. These enantiomerically pure compounds can be pivotal in developing therapeutics with specific biological activities (Lecinska et al., 2010).
Electrochemical Studies for Environmental and Analytical Applications
The electrochemical oxidation studies of compounds like 2,4,6-tri-tert-butylphenol can provide insights into the electrochemical behavior of similar compounds, which is relevant in environmental analysis and the development of electrochemical sensors. Such studies help in understanding the oxidation mechanisms and potential applications in detecting and quantifying environmental pollutants (Richards et al., 1975).
Enantioselective Synthesis Using Chiral Auxiliaries
The use of chiral auxiliaries like (1R,2R)-2-(4-tert-Butylphenoxy)cyclohexan-1-ol for the enantioselective synthesis of α-hydroxy acids demonstrates the importance of stereochemistry in the synthesis of biologically active compounds. Such methodologies are crucial in creating pharmaceuticals with desired chirality and biological properties (Basavaiah & Krishna, 1995).
Propiedades
IUPAC Name |
2-(2-tert-butylphenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-18(2,3)15-11-7-8-12-16(15)21-13-17(20)19-14-9-5-4-6-10-14/h7-8,11-12,14H,4-6,9-10,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPUHIMNVOXBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

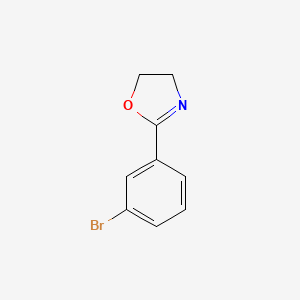

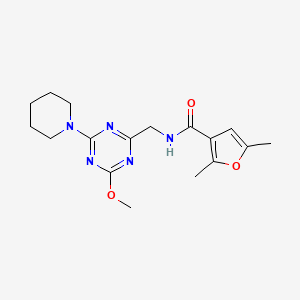


![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)
![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
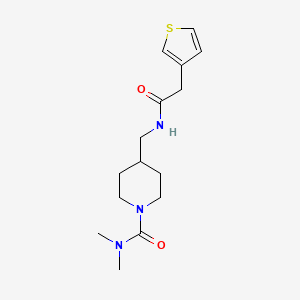
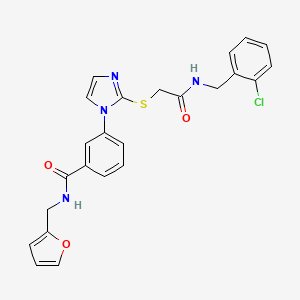
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2967488.png)
![8-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2967489.png)
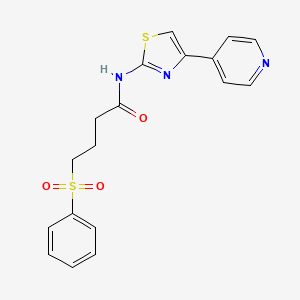
![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)
